molecular formula C14H23NO2 B2745687 tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate CAS No. 2168116-64-9

tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate

Cat. No.: B2745687
CAS No.: 2168116-64-9
M. Wt: 237.343
InChI Key: XBVAYOLUNWQDCX-UHFFFAOYSA-N
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Description

Tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate is a chemical compound with the CAS Registry Number 2168116-64-9 . It has a molecular formula of C14H23NO2 and a molecular weight of 237.34 g/mol . This compound is characterized by a bicyclo[3.2.1]octane skeleton, a framework of significant interest in medicinal chemistry due to its structural similarity to tropane alkaloids and its presence in various pharmacologically active molecules. The structure features both a carbamate protecting group (tert-butyloxycarbonyl, or Boc) and a methylidene (exocyclic alkene) moiety, making it a versatile synthetic intermediate or building block for further chemical exploration . The provided specification sheets confirm a purity of not less than 97% . As a boc-protected bicyclic amine, its primary research applications likely include use in organic synthesis, medicinal chemistry, and drug discovery projects, particularly as a precursor for the development of more complex molecules with potential biological activity. This product is intended for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers can access analytical data, including 1 H-NMR spectra, by requesting it from the supplier .

Properties

IUPAC Name

tert-butyl N-(3-methylidene-8-bicyclo[3.2.1]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-9-7-10-5-6-11(8-9)12(10)15-13(16)17-14(2,3)4/h10-12H,1,5-8H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVAYOLUNWQDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Drug Development

tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate serves as a versatile scaffold for the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity and selectivity.

Case Study : Research has demonstrated that derivatives of this compound exhibit improved binding affinity to specific biological targets, which is crucial in drug design processes aimed at treating neurological disorders.

Protecting Group in Synthesis

The tert-butyl carbamate moiety acts as a protecting group for amines during synthetic procedures. This characteristic is essential in multi-step organic syntheses where selective functionalization is required.

Table 1: Comparison of Protecting Groups

Protecting GroupStabilityRemoval ConditionsApplication
tert-butyl carbamateHighAcidic conditionsAmines
Boc (Boc = tert-butoxycarbonyl)ModerateAcidic conditionsAmines
Fmoc (Fmoc = 9-fluorenylmethoxycarbonyl)LowBasic conditionsAmines

Synthesis of Complex Molecules

The compound facilitates the synthesis of complex molecular architectures due to its ability to undergo various chemical transformations while maintaining stereochemical integrity.

Case Study : A study highlighted the use of this compound in synthesizing a series of azabicyclic compounds, demonstrating its utility in generating diverse chemical libraries for biological screening.

Catalysis

Research indicates that derivatives of this compound can be employed as catalysts or catalyst ligands in asymmetric synthesis, providing pathways to enantiomerically enriched products.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and carbamate group allow it to bind to active sites or modulate the activity of target proteins. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[3.2.1]octane Derivatives

tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate

  • CAS No.: 1630906-73-8
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • Key Differences :
    • Substituent : Position 3 has a ketone (C=O) instead of methylidene.
    • Properties :
  • Higher polarity (Topological Polar Surface Area = 55.4 Ų) due to the ketone .
  • Reduced hydrophobicity (XLogP = 1.5 vs. ~1.8 for methylidene analogue, estimated).
    • Synthetic Utility : Acts as an intermediate for nucleophilic additions (e.g., Grignard reactions) at the ketone site .

tert-Butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate

  • CAS No.: 1638771-32-0
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • Key Differences :
    • Substituent : Oxo group at position 8 instead of carbamate at position 8.
    • Reactivity : The 8-oxo group may participate in ring-opening reactions or serve as a hydrogen bond acceptor .

Azabicyclo Derivatives

tert-Butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate
  • CAS No.: 132234-69-6
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Differences: Scaffold Modification: Replaces a carbon atom with nitrogen (aza) in the bicyclo structure. Applications: Used in EAAT (excitatory amino acid transporter) inhibition studies due to enhanced hydrogen bonding from the nitrogen . Solubility: Higher aqueous solubility compared to all-carbon bicyclo analogues .
tert-Butyl N-{3-azabicyclo[3.2.1]octan-8-yl}carbamate
  • CAS No.: 198210-17-2
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Differences :
    • Positional Isomerism : Nitrogen at position 3 instead of carbamate at position 8.
    • Synthetic Use : Facilitates peptide coupling via the free amine group after Boc deprotection .

Physicochemical and Functional Comparison

Physical Properties

Property Target Compound (3-methylidene) 3-Oxo Derivative 8-Oxo Derivative 3-Aza Derivative
Molecular Weight 237.34 239.31 239.31 226.32
XLogP ~1.8 (estimated) 1.5 ~1.5 1.2
Polar Surface Area ~40 Ų (estimated) 55.4 Ų ~55 Ų 60.2 Ų
Reactivity Electrophilic at methylidene Nucleophilic at ketone Electrophilic at 8-oxo Nucleophilic at amine

Biological Activity

tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate (CAS No. 2168116-64-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent in neurodegenerative diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula: C14H23NO2
  • Molecular Weight: 237.34 g/mol
  • CAS Number: 2168116-64-9
  • MDL Number: MFCD31620798

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease (AD) by preventing amyloid-beta peptide aggregation and subsequent neurotoxicity .
  • Neuroprotective Effects:
    • In vitro studies suggest that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) toxicity, likely by modulating inflammatory responses and reducing oxidative stress .

Biological Activity Data

Activity TypeObserved EffectReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK_i = 0.17 μM
Aβ Aggregation Inhibition85% inhibition at 100 μM
Astrocyte ProtectionModerate protective effect against Aβ-induced cell death

Study 1: Neuroprotective Effects in AD Models

In a study investigating the neuroprotective properties of this compound, researchers administered the compound to astrocyte cultures exposed to Aβ1-42. Results showed a significant reduction in TNF-α levels and free radicals, indicating that the compound mitigates inflammatory responses associated with neurodegeneration.

Study 2: In Vivo Efficacy

In vivo models using scopolamine-induced AD-like symptoms demonstrated that while this compound reduced Aβ levels, it did not show significant differences compared to standard treatments like galantamine . This suggests that while the compound has potential, its bioavailability and efficacy in vivo may require further optimization.

Q & A

Basic: What are the optimal synthetic conditions for preparing tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions under inert conditions. A validated protocol involves reacting a bicyclic amine precursor (e.g., tert-butyl N-[(8 endo)-3-azabicyclo[3.2.1]octan-8-yl]carbamate) with an electrophilic agent (e.g., 4-iodo-6-methoxypyrimidine) in anhydrous DMF at 100°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base. Yields of ~85% are achieved with a 1.5:1 molar ratio of electrophile to amine. Sealed tube reactors or Schlenk lines are recommended to exclude moisture and oxygen .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and assess purity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) to detect the molecular ion peak (e.g., m/z 335.2 [M+H]⁺ as reported for analogous bicyclic carbamates).
  • IR Spectroscopy : Confirms carbamate C=O stretching (~1680–1720 cm⁻¹) and absence of amine impurities .

Advanced: How can stereochemical control be achieved during the synthesis of bicyclo[3.2.1]octane derivatives?

Methodological Answer:
Stereoselectivity is influenced by:

  • Chiral Auxiliaries : Use enantiopure precursors (e.g., (1R,5S,8S)-configured amines) to direct axial or equatorial bond formation.
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring endo selectivity.
  • Temperature : Lower temperatures (0–25°C) reduce epimerization risks during coupling steps.
    Crystallography (e.g., SHELXL) or chiral HPLC should validate stereochemical outcomes .

Advanced: How can X-ray crystallography resolve structural ambiguities in bicyclo[3.2.1]octane carbamates?

Methodological Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) is critical for:

  • Bond Geometry : Confirming bridgehead bond angles (e.g., 90–100° for bicyclo[3.2.1] systems).
  • Hydrogen Bonding : Identifying carbamate N–H···O interactions stabilizing the crystal lattice.
  • Disorder Modeling : Addressing thermal motion in methylidene or tert-butyl groups via refinement constraints. High-resolution data (≤0.8 Å) is recommended .

Advanced: How can analogues of this compound be designed for receptor-binding studies (e.g., GPCRs)?

Methodological Answer:
Rational design strategies include:

  • Bioisosteric Replacement : Substitute the methylidene group with electron-deficient moieties (e.g., trifluoromethyl) to modulate lipophilicity.
  • Scaffold Hybridization : Integrate azabicyclo[3.2.1]octane cores with pharmacophores from known modulators (e.g., GPR119 receptor ligands). Computational docking (AutoDock Vina) predicts binding affinity to target receptors .

Advanced: How should researchers interpret contradictory yield data in scaled-up syntheses?

Methodological Answer:
Yield variations (e.g., 85% vs. 85.3%) often arise from:

  • Mixing Efficiency : Poor agitation in larger batches reduces reagent contact. Use high-shear mixers or flow reactors.
  • Purification Losses : Silica gel chromatography may retain polar byproducts; optimize gradient elution (e.g., 5→20% EtOAc/hexane).
  • Thermal Gradients : Validate temperature uniformity via IR thermography in sealed reactors .

Advanced: What computational methods predict the reactivity of methylidene-substituted bicyclo[3.2.1]octanes?

Methodological Answer:

  • DFT Calculations : Gaussian 16 at the B3LYP/6-31G(d) level models frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • MD Simulations : GROMACS evaluates conformational stability in solvent (e.g., DMF) over 100-ns trajectories.
  • QM/MM : Hybrid methods predict transition states for ring-opening or [2+2] cycloaddition side reactions .

Advanced: What strategies mitigate purification challenges for air-sensitive carbamates?

Methodological Answer:

  • Inert Chromatography : Use degassed solvents and silica gel pre-treated with triethylamine (1% v/v) under argon.
  • Cryogenic Recrystallization : Dissolve the crude product in minimal CH₂Cl₂ at −78°C, then layer with cold hexane.
  • LC-MS Monitoring : Track degradation products (e.g., tert-butyl alcohol from hydrolysis) using a C18 column and 0.1% formic acid mobile phase .

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